molecular formula C11H12Cl2OS B13636398 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13636398
M. Wt: 263.2 g/mol
InChI Key: BTSVTDVIOXSJEL-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is a substituted acetophenone derivative characterized by a 2,5-dichlorophenyl group attached to a ketone moiety and an isopropylthio (-S-iPr) substituent on the adjacent carbon. This compound’s structure suggests applications in agrochemical or pharmaceutical contexts, where halogenated aromatic systems are often leveraged for bioactivity .

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3

InChI Key

BTSVTDVIOXSJEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzene and isopropylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the ethanone structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.

    Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the Biopharmacule Speciality Chemicals catalog () and Chembase’s molecular database (). Key differences in substituents, physicochemical properties, and hypothetical bioactivity are highlighted.

Substituent Analysis and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Hypothetical Properties
1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one 2,5-Cl₂Ph, -S-iPr 263.18 Dichlorophenyl, thioether High lipophilicity (logP ~3.5), moderate aqueous solubility
BP 2874: 1-(2,5-Difluorophenyl)ethan-1-one 2,5-F₂Ph 156.13 Difluorophenyl, no thioether Lower lipophilicity (logP ~2.1), higher solubility
BP 2872: 1-(2,5-DClPh)-3-propeneamido-5-pyrazolone 2,5-Cl₂Ph, propeneamido, pyrazolone ~320 (estimated) Polar amide, heterocyclic core Enhanced solubility, potential for hydrogen bonding
Chembase Morpholine Derivative 2,5-Cl₂Ph, morpholine, triazole ~450 (estimated) Complex heterocycles, bulky groups High molecular weight, reduced membrane permeability

Key Observations:

  • Halogen Effects : Replacing chlorine with fluorine (BP 2874) reduces steric bulk and electronegativity, likely lowering binding affinity to hydrophobic targets .
  • Thioether vs. Amide : The isopropylthio group in the target compound increases lipophilicity compared to BP 2872’s polar propeneamido substituent, which may enhance solubility but reduce metabolic stability .

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